

Application Notes: Synthesis and Applications of 4-Bromo-2-nitroanisole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-nitroanisole

Cat. No.: B183251

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-nitroanisole is a highly versatile aromatic building block utilized extensively in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a bromine atom on a benzene ring, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. These characteristics make **4-Bromo-2-nitroanisole** and its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.^[1] This document outlines key synthetic protocols and highlights significant applications of its derivatives in drug discovery, particularly as antimicrobial agents and kinase inhibitors.

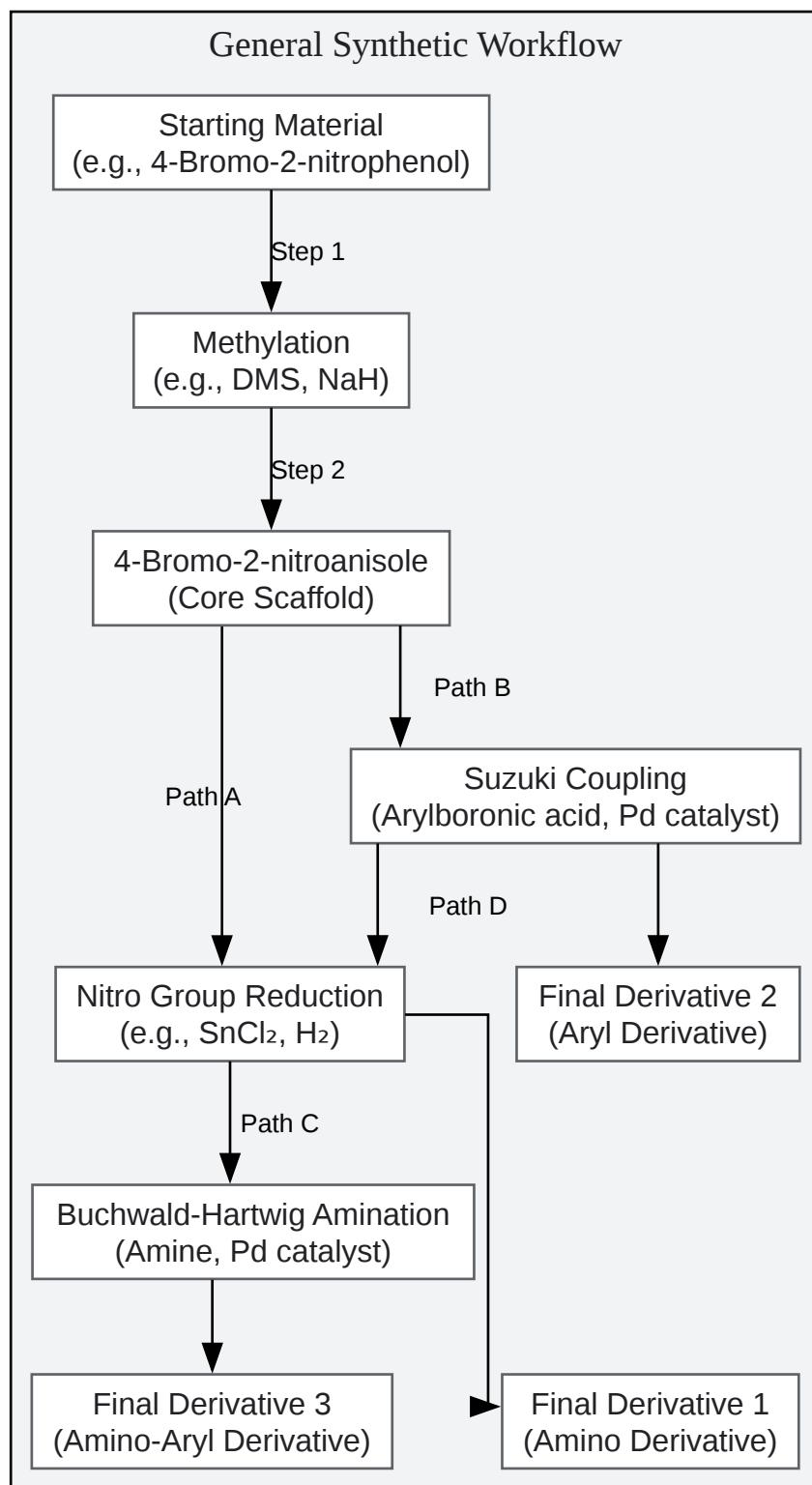
Physicochemical Properties

A summary of the key properties of the parent compound, **4-Bromo-2-nitroanisole**, is provided below.

Parameter	Value	Reference(s)
CAS Number	33696-00-3	[2]
Molecular Formula	C ₇ H ₆ BrNO ₃	[3] [4]
Molecular Weight	232.03 g/mol	[2] [4]
Appearance	White to yellow powder	[2]
Melting Point	85-100 °C	[4]
Purity	≥97%	[4] [5]
Storage	2-8°C	[4]

Synthesis of 4-Bromo-2-nitroanisole Derivatives

The functional groups on the **4-Bromo-2-nitroanisole** scaffold allow for diverse synthetic transformations to create a library of novel compounds. Key reactions include the reduction of the nitro group to an amine, nucleophilic substitution of the bromide, and palladium-catalyzed cross-coupling reactions.

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Caption: Synthetic pathways for creating derivatives from **4-Bromo-2-nitroanisole**.

Protocol 1: General Synthesis of an N-Aryl Derivative via Suzuki Coupling and Nitro Reduction

This protocol describes a two-step process to first introduce an aryl group via Suzuki coupling, followed by the reduction of the nitro group.

Materials:

- **4-Bromo-2-nitroanisole**
- Arylboronic acid (1.1 eq.)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.)
- 2M Na_2CO_3 solution
- Toluene and Ethanol
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (5.0 eq.)
- Ethyl acetate
- Saturated NaHCO_3 solution
- Anhydrous Na_2SO_4
- Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Step 1: Suzuki Coupling

- To a round-bottom flask, add **4-Bromo-2-nitroanisole** (1.0 eq.), the desired arylboronic acid (1.1 eq.), and $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).
- Add a 3:1 mixture of toluene and ethanol, followed by the 2M Na_2CO_3 solution.

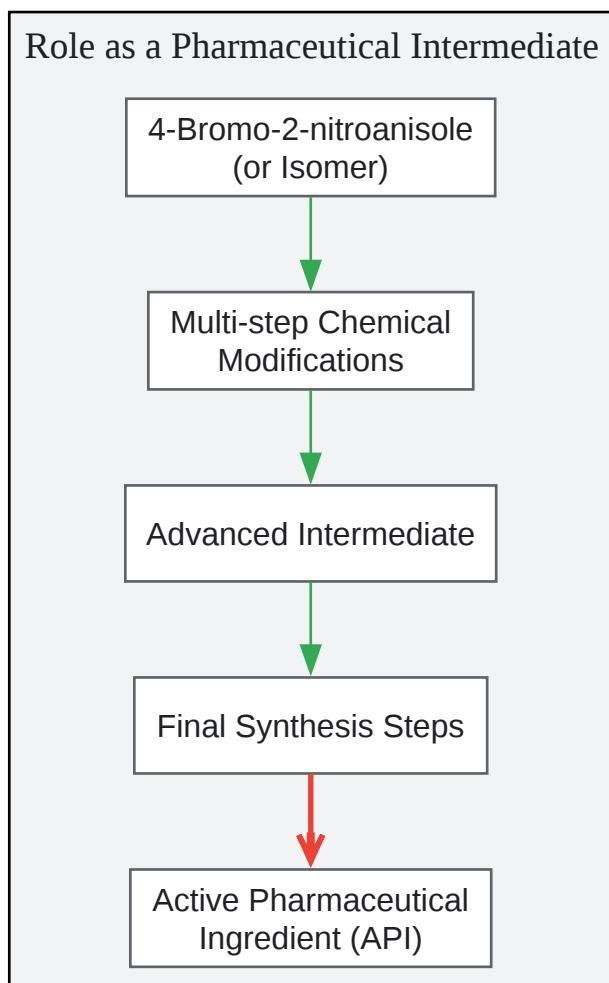
- Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-6 hours, monitoring progress by TLC.
- After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the 4-aryl-2-nitroanisole intermediate.

Step 2: Nitro Group Reduction

- Dissolve the 4-aryl-2-nitroanisole intermediate (1.0 eq.) in ethanol in a round-bottom flask.[6]
- Add stannous chloride dihydrate (5.0 eq.) portion-wise while stirring at room temperature.[6]
- Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
- Remove the ethanol under reduced pressure.
- Add ethyl acetate and carefully neutralize the mixture with a saturated NaHCO_3 solution until the pH is ~8.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate to yield the final N-aryl derivative.[6]

Application 1: Intermediate in Pharmaceutical Synthesis

4-Bromo-2-nitroanisole derivatives are crucial intermediates for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, the isomeric 4-Bromo-3-nitroanisole is a key starting material in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used to treat ER-positive breast cancer.[7] The scaffold provides the necessary framework for building the final drug molecule through sequential chemical modifications.

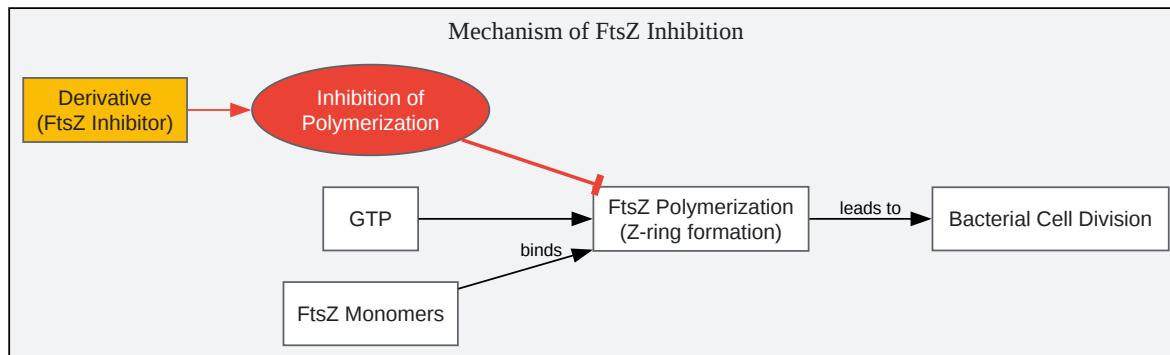


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Caption: Logical workflow from a starting intermediate to a final API.

Application 2: Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.^[8] Derivatives of bromo-nitro aromatics, such as 4-bromo-1H-indazoles, have been synthesized and identified as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).^[9] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the division site, making it an attractive target for novel antibiotics.

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Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative indazole derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.[9]

Compound	S. aureus (Penicillin- Resistant)	S. pyogenes	S. epidermidis	E. coli
MIC (µg/mL)	MIC (µg/mL)	MIC (µg/mL)	MIC (µg/mL)	
Derivative 9	32	4	16	>128
Derivative 12	8	16	8	>128
Derivative 18	8	8	4	>128
Ciprofloxacin	1	2	0.5	0.015

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds.

Materials:

- Synthesized compounds dissolved in DMSO.
- Bacterial strains (e.g., *S. aureus*, *E. coli*).
- Mueller-Hinton Broth (MHB).
- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL).
- Incubator (37 °C).

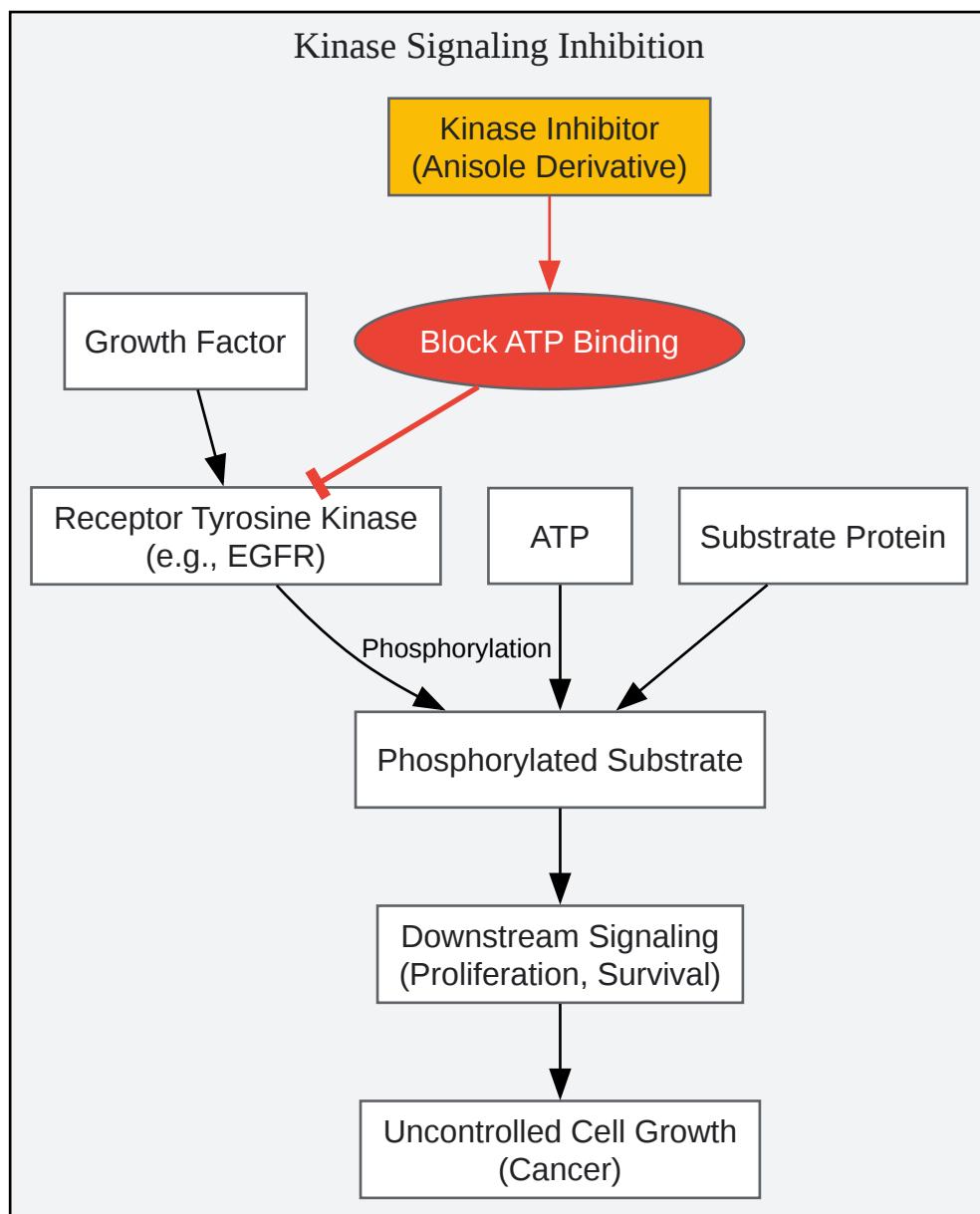
Procedure:

- Dispense 100 μ L of MHB into each well of a 96-well plate.
- Add 100 μ L of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
- Prepare a bacterial suspension in MHB and dilute it to a final concentration of 5×10^5 CFU/mL.
- Inoculate each well (except for a sterility control) with 10 μ L of the standardized bacterial suspension.
- Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plates at 37 °C for 18-24 hours.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application 3: Scaffolds for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.^[10] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the kinase domain to block phosphorylation and downstream signaling.^[11] ^[12] The **4-Bromo-2-nitroanisole** scaffold is suitable for developing such inhibitors. The anilino-group, which can be installed from the nitro-group, is a common feature in many successful kinase inhibitors that targets the hinge region of the kinase domain.



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Caption: Mechanism of a kinase inhibitor blocking ATP binding to halt signaling.

Kinase Inhibitory Activity Data

The table below shows representative half-maximal inhibitory concentration (IC_{50}) values for anilinoquinazoline-based inhibitors against the T674I mutant of the PDGFR α kinase, illustrating the potency achievable with scaffolds that can be derived from **4-Bromo-2-nitroanisole**.[\[13\]](#)

Compound	Kinase Target	IC ₅₀ (nM)
AG-1478	PDGFR α (T674I)	250
PD153035	PDGFR α (T674I)	480
Janex 1	PDGFR α (T674I)	>10,000
WHI-P180	PDGFR α (T674I)	1,100

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.[\[13\]](#)

Materials:

- Recombinant purified kinase.
- Specific peptide substrate for the kinase.
- Synthesized inhibitor compounds in DMSO.
- Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).
- ATP solution (including [γ -³³P] ATP for radiometric assay).
- P81 ion exchange chromatography paper.
- 0.75% Phosphoric acid wash solution.

Procedure:

- Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
- Add the inhibitor compound at various concentrations (serially diluted) to the reaction mixture and incubate for 20 minutes at room temperature.

- Initiate the kinase reaction by adding ATP (final concentration typically 10 μ M).
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Stop the reaction by spotting a small volume of the mixture onto P81 ion exchange paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - 33 P] ATP.
- Quantify the remaining radioactivity on the paper using a scintillation counter. This corresponds to the amount of phosphorylated substrate and reflects the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

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